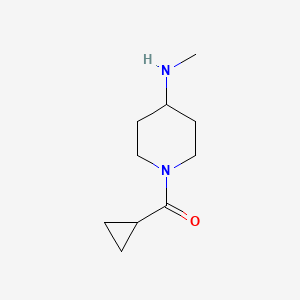

1-Cyclopropanecarbonyl-N-methylpiperidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

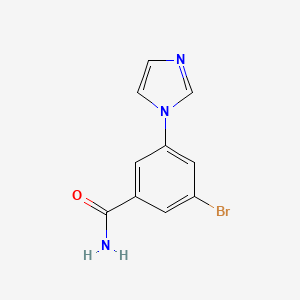

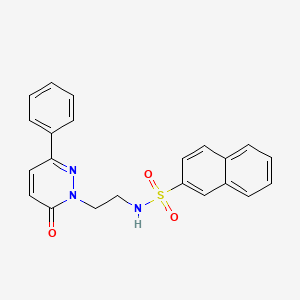

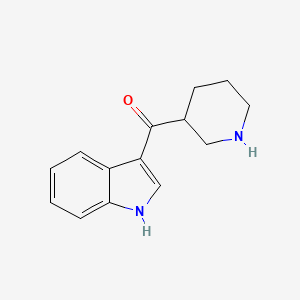

1-Cyclopropanecarbonyl-N-methylpiperidin-4-amine is a chemical compound with the CAS Number: 1080651-63-3. Its molecular formula is C10H18N2O and it has a molecular weight of 182.27 . The IUPAC name for this compound is N-[1-(cyclopropylcarbonyl)-4-piperidinyl]-N-methylamine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H18N2O/c1-11-9-4-6-12(7-5-9)10(13)8-2-3-8/h8-9,11H,2-7H2,1H3 . This code provides a specific representation of the molecular structure of the compound.Physical and Chemical Properties Analysis

The compound is stored at refrigerated temperatures .Applications De Recherche Scientifique

Lewis Acid-Catalyzed Ring-Opening Reactions

Cyclopropane-containing compounds, such as "1-Cyclopropanecarbonyl-N-methylpiperidin-4-amine", are crucial in the synthesis of complex molecules due to their ring strain and reactivity. Lifchits and Charette (2008) described a methodology involving the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles, applied in synthesizing a dual serotonin/norepinephrine reuptake inhibitor, showcasing the compound's utility in pharmaceutical synthesis (Lifchits & Charette, 2008).

Hydroamination of Strained Alkenes

Feng et al. (2019) explored the diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes and aminocyclopropanes through CuH-catalyzed hydroamination. This work highlights the importance of amine-substituted cyclopropanes in producing biologically active compounds with high stereoselectivity, demonstrating the broader applicability of cyclopropane derivatives in medicinal chemistry (Feng et al., 2019).

Versatile Synthesis of Chiral Cyclopropanes

Kazuta, Matsuda, and Shuto (2002) developed chiral cyclopropanes as conformationally restricted analogues of histamine, illustrating the cyclopropane ring's role in modulating biological activity by conformational restriction. This work underscores the cyclopropane unit's utility in designing novel bioactive compounds (Kazuta, Matsuda, & Shuto, 2002).

Photoredox-Catalyzed Oxo-Amination

Ge et al. (2019) reported on the photoredox-coupled ring-opening oxo-amination of aryl cyclopropanes, enabling the construction of β-amino ketone derivatives. This method demonstrates the cyclopropane ring's potential in synthesizing structurally diverse compounds through innovative photoredox catalysis (Ge et al., 2019).

Copper-Catalyzed Chan-Lam Cyclopropylation

Derosa et al. (2018) developed a Chan-Lam cyclopropylation reaction, offering a straightforward approach to synthesizing cyclopropyl aryl ethers and cyclopropyl amine derivatives. This reaction highlights the cyclopropane unit's versatility in accessing molecules required in medicinal chemistry campaigns (Derosa et al., 2018).

Propriétés

IUPAC Name |

cyclopropyl-[4-(methylamino)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O/c1-11-9-4-6-12(7-5-9)10(13)8-2-3-8/h8-9,11H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDMRFUNONTXBEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCN(CC1)C(=O)C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-fluoro-4-methylphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2847192.png)

![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide](/img/structure/B2847196.png)

![3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-(4-methylbenzyl)-1H-pyrazole](/img/structure/B2847198.png)

![N-(2-bromophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2847200.png)

![6-Tert-butyl-2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2847202.png)

![8-(5-phenyl-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2847205.png)